molecular formula C10H15N3O B12114142 3-[(4-Methylphenyl)amino]propanehydrazide CAS No. 21911-86-4

3-[(4-Methylphenyl)amino]propanehydrazide

Cat. No.: B12114142
CAS No.: 21911-86-4
M. Wt: 193.25 g/mol
InChI Key: GSNCQQXAEFISJQ-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)amino]propanehydrazide is an organic compound that has garnered interest due to its versatile applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a hydrazide group attached to a propane chain, which is further substituted with a 4-methylphenyl group. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylphenyl)amino]propanehydrazide typically involves the reaction of 4-methylphenylamine with a suitable hydrazide precursor. One common method includes the following steps:

    Formation of the Intermediate: 4-Methylphenylamine is reacted with a suitable acylating agent, such as propanoyl chloride, to form an intermediate amide.

    Hydrazide Formation: The intermediate amide is then treated with hydrazine hydrate under reflux conditions to yield this compound.

The reaction conditions often involve the use of organic solvents like ethanol or methanol, and the reactions are typically carried out under reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylphenyl)amino]propanehydrazide can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azoles or other heterocyclic compounds.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to avoid over-reduction.

    Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include various heterocyclic compounds such as oxadiazoles, triazoles, and thiadiazoles. These products are of significant interest due to their potential biological activities.

Scientific Research Applications

3-[(4-Methylphenyl)amino]propanehydrazide has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism by which 3-[(4-Methylphenyl)amino]propanehydrazide exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in its antibacterial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways involved in cancer cell growth .

Comparison with Similar Compounds

3-[(4-Methylphenyl)amino]propanehydrazide can be compared with other similar compounds such as:

    3-[(4-Methoxyphenyl)amino]propanehydrazide: This compound has similar structural features but with a methoxy group instead of a methyl group.

    3-[(4-Chlorophenyl)amino]propanehydrazide: The presence of a chlorine atom can significantly alter the reactivity and biological activity of the compound.

    3-[(4-Nitrophenyl)amino]propanehydrazide: The nitro group introduces additional electron-withdrawing effects, which can influence the compound’s chemical behavior and biological properties.

The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile intermediate for the synthesis of a wide range of biologically active compounds.

Properties

CAS No.

21911-86-4

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

3-(4-methylanilino)propanehydrazide

InChI

InChI=1S/C10H15N3O/c1-8-2-4-9(5-3-8)12-7-6-10(14)13-11/h2-5,12H,6-7,11H2,1H3,(H,13,14)

InChI Key

GSNCQQXAEFISJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCCC(=O)NN

Origin of Product

United States

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